3,5-Dimethyl-1-(4-nitrophenyl)piperazine
Overview
Description
3,5-Dimethyl-1-(4-nitrophenyl)piperazine is a heterocyclic organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features two methyl groups at the 3 and 5 positions and a nitrophenyl group at the 1 position. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)piperazine typically involves the reaction of 1-(4-nitrophenyl)piperazine with methylating agents. One common method is the alkylation of 1-(4-nitrophenyl)piperazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazines depending on the reagents used.
Scientific Research Applications
3,5-Dimethyl-1-(4-nitrophenyl)piperazine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is employed in the synthesis of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(4-nitrophenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Nitrophenyl)piperazine: Lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethylpiperazine: Lacks the nitrophenyl group.
1-(3-Nitrophenyl)piperazine: The nitrophenyl group is at the 3 position instead of the 4 position.
Uniqueness: 3,5-Dimethyl-1-(4-nitrophenyl)piperazine is unique due to the presence of both the nitrophenyl group and the methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
3,5-dimethyl-1-(4-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-14(8-10(2)13-9)11-3-5-12(6-4-11)15(16)17/h3-6,9-10,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLZWKCJZSDBGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385249 | |
Record name | 3,5-dimethyl-1-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331652-58-5 | |
Record name | 3,5-dimethyl-1-(4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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